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molecular formula C6H7NO2 B8652481 5-Methylfuran-3-carboxamide CAS No. 203792-34-1

5-Methylfuran-3-carboxamide

Cat. No. B8652481
M. Wt: 125.13 g/mol
InChI Key: JTYANDMCWCBSQR-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

24.7 g (171 mmol) of 5-methylfuran-3-carbonyl chloride were added dropwise to a stirred mixture of 80 ml of a 25% strength ammonium hydroxide solution and 80 ml of benzene at 25-40° C. The resulting mixture was stirred for 3 h and left to stand overnight. The next day, white crystals of the amide were filtered off, washed with cold water and dried to constant weight at 40-45° C. Yield 19.7 g (158 mmol, 92%), melting point 158° C.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][CH:5]=[C:4]([C:7](Cl)=[O:8])[CH:3]=1.[OH-].[NH4+:11]>C1C=CC=CC=1>[CH3:1][C:2]1[O:6][CH:5]=[C:4]([C:7]([NH2:11])=[O:8])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
CC1=CC(=CO1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The next day, white crystals of the amide were filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 40-45° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=CC(=CO1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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